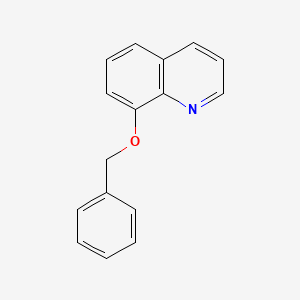

8-Benzyloxyquinoline

Beschreibung

Contextualizing Quinolines in Contemporary Chemical Sciences

Quinoline (B57606), a heterocyclic aromatic compound with the chemical formula C₉H₇N, consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. wikipedia.orgchemrj.org First isolated from coal tar in 1834, this bicyclic structure is a cornerstone in organic chemistry. chemrj.org The quinoline nucleus is not merely a synthetic curiosity; it is found in a variety of naturally occurring alkaloids, most famously quinine, an antimalarial agent extracted from the bark of the Cinchona tree. wikipedia.orgchemrj.org

In contemporary science, quinoline and its derivatives are indispensable. They serve as precursors in the manufacture of dyes, specialty chemicals, and agrochemicals. wikipedia.orgchemrj.org For instance, the oxidation of quinoline yields quinolinic acid, a precursor to a commercial herbicide. wikipedia.org The versatility of the quinoline ring, which allows for both electrophilic and nucleophilic substitution reactions, has enabled chemists to generate vast libraries of derivatives. orientjchem.org This has led to their extensive investigation and application in various fields, particularly in drug discovery, where quinoline-based compounds have shown a remarkable range of pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. chemrj.orgorientjchem.orgnih.govmdpi.com

Significance of 8-Substituted Quinoline Scaffolds in Modern Chemical and Biological Research

While substitutions can be made at various positions on the quinoline ring, the 8-position is of particular strategic importance. The introduction of different functional groups at this position significantly alters the molecule's conformational and physicochemical parameters, such as its hydrophilicity, lipophilicity, and hydrogen-bonding capabilities. researchgate.net This makes the 8-substituted quinoline scaffold a prime target for synthetic modification and the development of compounds with tailored functions. researchgate.netacgpubs.org

A prominent example is 8-hydroxyquinoline (B1678124), a potent metal-chelating agent derived from quinoline, which finds use in various applications, including as a component in organic light-emitting diodes (OLEDs). wikipedia.orgchemrj.orgmdpi.com The ability to form stable complexes with metal ions is a characteristic feature of many 8-substituted quinolines, making them valuable in coordination chemistry and as potential inhibitors of metalloenzymes. Furthermore, research has demonstrated that modifying the 8-position can lead to compounds with significant biological effects; for instance, certain 8-substituted quinolines have displayed potent anticonvulsant and antihypertensive activities. scispace.com The development of new methods for the regioselective functionalization of the 8-substituted quinoline core continues to be an active area of research, highlighting its importance in creating novel molecules for pharmaceutical and materials science applications. rsc.orglnu.edu.cn

Overview of 8-Benzyloxyquinoline as a Pivotal Compound in Synthetic and Applied Chemistry

This compound is a derivative where a benzyloxy group (a benzyl (B1604629) group linked via an oxygen atom) is attached to the 8-position of the quinoline core. ontosight.ai This substitution has a profound influence on the compound's chemical and physical properties, such as its solubility and lipophilicity. ontosight.ai The presence of the bulky benzyloxy group also imparts specific steric and electronic effects that can be harnessed in chemical synthesis.

One of the primary roles of this compound in organic synthesis is as a protected form of 8-hydroxyquinoline. The hydroxyl group of 8-hydroxyquinoline is reactive, and protecting it as a benzyl ether allows chemists to perform reactions on other parts of the quinoline molecule without interference. The benzyl group can later be removed through catalytic hydrogenation to reveal the free hydroxyl group. ias.ac.inresearchgate.net This strategy is crucial in multi-step syntheses, for example, in the preparation of novel 5-anilino-8-hydroxyquinoline derivatives via Hartwig-Buchwald amination of 8-(benzyloxy)-5-bromoquinoline. ias.ac.inresearchgate.net

Beyond its role as a synthetic intermediate, this compound and its derivatives are investigated for their own functional properties. They have been used as building blocks for creating fluorescent pH-probes, where the photoluminescence properties change upon protonation of the quinoline nitrogen. rsc.org Furthermore, initial studies have suggested that this compound possesses potential antioxidant, anti-inflammatory, and antimicrobial activities, indicating its potential for further exploration in medicinal chemistry. ontosight.ai

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 8-(phenylmethoxy)quinoline | nih.gov |

| Molecular Formula | C₁₆H₁₃NO | nih.gov |

| Molecular Weight | 235.28 g/mol | nih.gov |

| CAS Number | 84165-42-4 | nih.gov |

| Monoisotopic Mass | 235.099714038 Da | nih.gov |

| XLogP3 | 3.5 | nih.gov |

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 8-(Benzyloxy)-5-bromoquinoline |

| This compound-2-carbaldehyde |

| 8-hydroxyquinoline |

| 5-acetyl-8-benzyloxyquinoline |

| 5-acetyl-8-hydroxyquinoline hydrochloride |

| 5-anilino-8-hydroxyquinolines |

| 5-bromo-8-hydroxyquinoline |

| Adrenaline |

| Aniline |

| Benzene |

| Benzyl alcohol |

| Chloroquine |

| Cinchonine |

| Clioquinol |

| Diphenylamine |

| Glycerol |

| Hydroxychloroquine |

| Iodoquinol |

| Iron (II) sulphate |

| Mepacrine |

| N-methylaniline |

| Naphthalene |

| Niacin |

| Nitrobenzene |

| Primaquine |

| Pyridine |

| Quinine |

| Quinoline |

| Quinolinic acid |

| Quiniofon |

| Strychnine |

| Sulphuric acid |

| Tafenoquine |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

8-phenylmethoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO/c1-2-6-13(7-3-1)12-18-15-10-4-8-14-9-5-11-17-16(14)15/h1-11H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPFKXDKOMIEEPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC3=C2N=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10233084 | |

| Record name | 8-Benzyloxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10233084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84165-42-4 | |

| Record name | 8-Benzyloxyquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084165424 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Benzyloxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10233084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-BENZYLOXYQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O45JCJ3JLI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 8 Benzyloxyquinoline and Its Derivatives

Foundational Synthetic Routes to the 8-Benzyloxyquinoline Core

The construction of the this compound core primarily relies on well-established organic reactions, starting from readily available quinoline (B57606) precursors. These methods are valued for their reliability and scalability.

A primary and straightforward method for the synthesis of this compound is the O-alkylation of 8-hydroxyquinoline (B1678124). This reaction is a classic example of the Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide. organic-chemistry.orgwikipedia.orgjk-sci.com In this specific synthesis, the phenolic hydroxyl group of 8-hydroxyquinoline is deprotonated by a base to form a phenoxide ion. This nucleophilic phenoxide then attacks an appropriate benzylating agent, such as benzyl (B1604629) bromide, in a bimolecular nucleophilic substitution (SN2) reaction to form the ether linkage. researchgate.netmasterorganicchemistry.com

The reaction is typically carried out in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as dimethylformamide (DMF). mdpi.com The base is crucial for deprotonating the hydroxyl group, thereby activating it for nucleophilic attack. The use of a benzyl group as a protecting group for the hydroxyl function of 8-hydroxyquinoline is a common strategy in multi-step syntheses, for instance, prior to performing cross-coupling reactions on other parts of the quinoline ring. scispace.com

General Reaction Scheme:

Reactants: 8-Hydroxyquinoline, Benzyl Bromide

Base: Potassium Carbonate (K₂CO₃)

Solvent: Dimethylformamide (DMF)

Product: this compound

This method is highly efficient and provides good yields of the desired product, making it a foundational route for accessing the this compound scaffold.

An alternative, albeit more circuitous, pathway to this compound begins with 8-nitroquinoline (B147351). This multi-step approach is valuable when 8-nitroquinoline is a more accessible starting material. The synthesis involves the transformation of the nitro group into a hydroxyl group, which can then be alkylated.

The typical synthetic sequence is as follows:

Reduction of the Nitro Group: The first step is the reduction of 8-nitroquinoline to 8-aminoquinoline (B160924). This transformation is a standard procedure in organic synthesis and can be achieved using various reducing agents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

Diazotization and Hydrolysis: The resulting 8-aminoquinoline is then converted into 8-hydroxyquinoline. This is accomplished through a diazotization reaction, where the amino group is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like sulfuric acid) at low temperatures to form a diazonium salt. scispace.com This intermediate is typically unstable and is immediately subjected to hydrolysis by heating the aqueous solution, which liberates nitrogen gas and introduces a hydroxyl group at the 8-position. google.com

O-Alkylation: The 8-hydroxyquinoline produced in the previous step is then subjected to O-alkylation with a benzylating agent, as detailed in section 2.1.1, to yield the final product, this compound.

This pathway demonstrates the versatility of quinoline derivatives and allows for the synthesis of the target compound from different precursors through a series of reliable and well-documented reactions.

Advanced Catalytic Approaches in this compound Synthesis

While foundational routes are used to construct the core, advanced catalytic methods are employed to introduce further functionalization, particularly for creating carbon-nitrogen bonds. Palladium-catalyzed cross-coupling reactions are paramount in this area.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. wikipedia.orglibretexts.org This reaction has been successfully applied to derivatives of this compound, enabling the synthesis of a wide array of N-functionalized compounds. The typical substrate for these reactions is a halo-substituted this compound, such as 5-bromo-8-benzyloxyquinoline.

The general catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst. libretexts.org

The Hartwig-Buchwald amination serves as a key step for introducing N-substituted anilino groups onto the this compound scaffold. ias.ac.in Research has demonstrated the efficient synthesis of novel 5-(N-substituted-anilino)-8-benzyloxyquinoline derivatives via this method. ias.ac.inresearchgate.net Starting with 5-bromo-8-benzyloxyquinoline, the reaction couples it with various secondary anilines in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base.

This methodology is preferred over other C-N bond-forming techniques due to its milder reaction conditions and generally higher yields. ias.ac.in The availability of diverse starting materials and a wide variety of ligands provides access to a broad range of hindered and functionalized aryl amines. ias.ac.in

The success of the Hartwig-Buchwald amination is highly dependent on the choice of the catalytic system, including the palladium source, the phosphine ligand, and the reaction conditions. ias.ac.innih.gov The optimization of these parameters is crucial to achieve complete conversion and high product yields, as the ideal system often varies based on the steric and electronic properties of the substrates. ias.ac.in

Research on the amination of 5-bromo-8-benzyloxyquinoline with N-methylaniline has shown that the choice of ligand significantly impacts the reaction's efficiency. ias.ac.in Electron-rich, sterically demanding phosphine ligands are often employed to facilitate the key steps of the catalytic cycle. tcichemicals.comgessnergroup.com A comparative study highlights the differences in performance among various commercially available phosphine ligands. ias.ac.in

The data below summarizes the results from the palladium-catalyzed amination of 5-bromo-8-benzyloxyquinoline with N-methylaniline, showcasing the effect of different ligands on the reaction outcome. ias.ac.in The reactions were conducted using Pd(OAc)₂ as the palladium source and NaO-t-Bu as the base in toluene (B28343). ias.ac.in

As indicated in the table, the sterically hindered tri-tert-butylphosphine (B79228) (TTBP) ligand provided a significantly better outcome, leading to a high yield in a much shorter reaction time compared to other tested ligands. ias.ac.in This demonstrates the critical role of ligand selection in optimizing amination protocols for the synthesis of functionalized this compound derivatives. The bulkiness of the ligand is known to improve the rate of reductive elimination, a key step in the catalytic cycle. tcichemicals.com

Table of Compounds

Cross-Coupling Methodologies for Carbon-Carbon Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing carbon-carbon bonds, enabling the introduction of aryl substituents onto the this compound skeleton.

The Suzuki-Miyaura cross-coupling reaction is a widely used method for forming C-C bonds between an aryl halide or triflate and an organoboron compound. In the context of this compound, this reaction allows for the introduction of aryl groups at specific positions, typically at the 5- and/or 7-positions, starting from the corresponding bromo- or iodo-derivatives.

The general approach involves the reaction of a halogenated this compound, such as 8-benzyloxy-5-bromoquinoline, with an arylboronic acid in the presence of a palladium catalyst and a base. mdpi.com The protection of the 8-hydroxy group as a benzyl ether is a common strategy to prevent interference with the coupling reaction. mdpi.com This protective group can be later removed if the final target is the 8-hydroxyquinoline derivative. mdpi.com

The reaction conditions, including the choice of palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)·CH₂Cl₂), ligand, base (e.g., Na₂CO₃, Cs₂CO₃), and solvent system (e.g., THF/H₂O, acetone/water), are optimized to achieve high yields of the desired 5-aryl-8-benzyloxyquinoline derivatives. mdpi.comorgsyn.orgmit.edu

The synthesis of 5,7-diarylsubstituted 8-benzyloxyquinolines can be achieved through a double Suzuki-Miyaura cross-coupling reaction. This methodology utilizes a 5,7-dihalo-8-benzyloxyquinoline, such as 5,7-dibromo-8-benzyloxyquinoline, as the starting material. By reacting this dihalogenated substrate with an excess of an arylboronic acid under palladium catalysis, it is possible to substitute both halogen atoms with aryl groups in a single step. orgsyn.org

Research has shown that the reactivity of the C7 position can be significantly higher than the C5 position in Suzuki-Miyaura couplings, which can sometimes lead to the formation of mono-substituted products if the reaction is not driven to completion. orgsyn.org This differential reactivity also opens up the possibility of a stepwise approach to introduce two different aryl substituents at the C5 and C7 positions.

The integration of the this compound moiety into a larger hybrid system with a carbazole (B46965) unit can be envisioned through established cross-coupling methodologies. A plausible synthetic route would involve a palladium-catalyzed C-N or C-C bond formation between a functionalized this compound and a carbazole derivative.

For instance, a Buchwald-Hartwig amination could be employed to couple an amino-functionalized this compound with a halogenated carbazole, or conversely, a halogenated this compound with carbazole itself. Similarly, a Suzuki coupling could be utilized to link a borylated this compound with a halo-carbazole, or a halo-8-benzyloxyquinoline with a carbazoleboronic acid.

While direct, single-step syntheses of this compound-carbazole hybrids are not extensively detailed in the readily available literature, the modular nature of these palladium-catalyzed reactions allows for a rational design of such hybrid molecules. The synthesis of various carbazole derivatives through palladium-catalyzed C-H functionalization and C-N bond formation has been well-established, providing a toolbox of reactions that could be adapted for this purpose. nih.govresearchgate.net

Palladium-Catalyzed Carbonylation Reactions

Palladium-catalyzed carbonylation reactions offer a direct method for the introduction of carbonyl-containing functional groups, such as carboxamides, into the this compound framework.

The aminocarbonylation reaction involves the coupling of an aryl halide with an amine and carbon monoxide in the presence of a palladium catalyst to form an amide. This reaction has been successfully applied to the synthesis of 5-carboxamido-7-iodo-8-benzyloxyquinolines. nih.gov

Starting from 5,7-diiodo-8-benzyloxyquinoline, a selective mono-aminocarbonylation can be achieved at the more reactive C5 position. nih.gov The reaction is typically carried out in the presence of a palladium(0) catalyst, generated in situ from a precursor like Pd(OAc)₂, and a phosphine ligand such as triphenylphosphine (B44618). Various primary and secondary amines can be used as nucleophiles, leading to a range of N-substituted carboxamides. nih.gov

The reaction conditions, particularly the carbon monoxide pressure, can influence the outcome. High CO pressures can sometimes lead to double carbonylation or reactions at both iodo-positions. nih.gov The resulting 5-carboxamido-7-iodo-8-benzyloxyquinolines are valuable intermediates, as the remaining iodine at the C7 position can be used for further functionalization through subsequent cross-coupling reactions. nih.gov

Table 2: Selective Aminocarbonylation of 5,7-Diiodo-8-benzyloxyquinoline

| Entry | Amine | Product | Yield (%) |

|---|---|---|---|

| 1 | Morpholine | 8-(Benzyloxy)-7-iodo-N-morpholinoquinoline-5-carboxamide | - |

| 2 | Piperidine | 8-(Benzyloxy)-7-iodo-N-(piperidin-1-yl)quinoline-5-carboxamide | - |

| 3 | Benzylamine | N-Benzyl-8-(benzyloxy)-7-iodoquinoline-5-carboxamide | - |

| 4 | tert-Butylamine | N-tert-Butyl-8-(benzyloxy)-7-iodoquinoline-5-carboxamide | - |

Yields are based on isolated products as reported in the cited literature. nih.gov

Other Strategic Synthetic Transformations

The this compound scaffold is a versatile platform for a variety of strategic transformations beyond fundamental C-C and C-N bond formations. These methodologies enable the construction of complex molecular architectures, including annulated heterocyclic systems and macrocycles, and allow for fine-tuning of the electronic properties of the quinoline core through selective functionalization.

While direct participation of the this compound core in cycloaddition reactions is not extensively documented, the broader quinoline family is known to engage in such transformations, suggesting potential pathways for its derivatives. These reactions are powerful tools for building fused polycyclic systems.

One prominent strategy is the dearomative cycloaddition, where the aromatic quinoline ring acts as a diene. For instance, energy-transfer-mediated intermolecular [4+2] dearomative cycloadditions have been successfully applied to various quinolines. nih.gov This photochemical approach allows the carbocyclic ring of the quinoline to function as a diene, reacting with alkenes to form complex bridged polycycles with high regio- and diastereoselectivity. nih.gov An this compound derivative subjected to these conditions could potentially yield novel bridged structures, with the benzyloxy group influencing the reaction's stereochemical outcome.

Another approach involves the generation of a highly reactive benzyne (B1209423) intermediate from a suitably functionalized this compound precursor. The synthesis of nitrogen-containing heterocycles through the in-situ cycloaddition of benzynes is a well-established method. nih.govresearchgate.net A di-halogenated this compound, for example, could serve as a benzyne precursor. This intermediate can then be trapped by various dienes or dipolarophiles in [4+2] or [3+2] cycloaddition reactions to construct new fused rings. nih.govmdpi.com For example, quinolinium 1,4-zwitterions have been shown to undergo a (5 + 2) cyclization with in-situ generated benzyne to create seven-membered sulfur-containing heterocyclic rings. mdpi.com

Table 1: Representative Cycloaddition Strategies for Quinoline Scaffolds

| Cycloaddition Type | Quinoline Role | Partner | Product Type | Reference |

| [4+2] Dearomative Cycloaddition | Latent Diene | Alkene | Bridged Polycycle | nih.gov |

| [4+2] Benzyne Cycloaddition | Benzyne Precursor | Diene | Fused Aromatic System | nih.gov |

| [5+2] Dipolar Cycloaddition | Quinolinium Zwitterion | Benzyne | Fused 7-Membered Ring | mdpi.com |

Reductive amination is a robust and widely used method for forming C-N bonds, and it serves as a cornerstone in the design and synthesis of macrocyclic structures. mdpi.com This strategy typically involves the condensation of a dialdehyde (B1249045) with a diamine, followed by reduction of the resulting di-imine in situ to form a large ring containing two new amine linkages.

While specific examples of macrocycles built directly from an this compound core via this method are not prominent in the literature, the synthetic strategy is straightforward to conceptualize. An appropriately functionalized this compound derivative could serve as either the diamine or dialdehyde component.

Hypothetical Macrocyclization Strategy:

Synthesis of a Dialdehyde Precursor: this compound can be functionalized at two different positions (e.g., C5 and C7 after halogenation) with groups that can be converted to aldehydes. For instance, Sonogashira coupling with a protected acetylene (B1199291) followed by oxidative cleavage could yield a dialdehyde.

Synthesis of a Diamine Precursor: Alternatively, dinitro-8-benzyloxyquinoline could be synthesized and subsequently reduced to the corresponding diamine.

Macrocyclization: The this compound-dicarbaldehyde could then be reacted with a flexible or rigid diamine linker (e.g., ethylenediamine (B42938) or p-xylylenediamine) under reductive amination conditions (e.g., using sodium triacetoxyborohydride) to yield a macrocycle where the quinoline unit is integrated into the ring. This approach is analogous to the synthesis of peptide macrocycles using dialdehyde linkers. rsc.org

This design strategy allows for the incorporation of the rigid, coordinating quinoline moiety into a larger macrocyclic framework, a structural motif of interest in host-guest chemistry and catalyst design.

The introduction of halogen atoms onto the this compound core provides critical handles for further functionalization through cross-coupling reactions. Research has established highly regioselective and efficient methods for the halogenation of 8-substituted quinolines, including alkoxy derivatives like this compound.

A notable advancement is the metal-free, remote C-H halogenation at the C5 position. nih.gov This reaction proceeds under mild, operationally simple conditions, often at room temperature in air, using inexpensive and atom-economical halogenating agents. nih.gov Trihaloisocyanuric acids and N-halosuccinimides (NCS, NBS) are effective reagents for this transformation, providing the C5-halogenated products exclusively in good to excellent yields. nih.govcombichemistry.com The directing effect of the C8-alkoxy group favors electrophilic attack at the C5 position.

Table 2: Metal-Free C5-Halogenation of 8-Substituted Quinolines

| Substrate | Halogenating Agent | Conditions | Product | Yield | Reference |

| 8-Alkoxyquinoline | Trichloroisocyanuric acid | CH2Cl2, rt | 5-Chloro-8-alkoxyquinoline | 92% | nih.gov |

| 8-Alkoxyquinoline | Tribromoisocyanuric acid | CH2Cl2, rt | 5-Bromo-8-alkoxyquinoline | 95% | nih.gov |

| 8-Amidoquinoline | N-Chlorosuccinimide (NCS) | H2O, 80 °C | 5-Chloro-8-amidoquinoline | 95% | mdpi.comcombichemistry.com |

| 8-Amidoquinoline | N-Bromosuccinimide (NBS) | H2O, 80 °C | 5-Bromo-8-amidoquinoline | 98% | mdpi.comcombichemistry.com |

Once installed, the C5-halogen serves as a versatile anchor point for derivatization. For example, 5-bromo-8-benzyloxyquinoline is an excellent substrate for palladium-catalyzed cross-coupling reactions.

Hartwig-Buchwald Amination: This reaction has been used to synthesize novel 5-(N-substituted-anilino)-8-benzyloxyquinoline derivatives by coupling 5-bromo-8-benzyloxyquinoline with various anilines. rsc.org

Suzuki Cross-Coupling: The benzyl protecting group is ideal for Suzuki reactions, which are often sensitive to free hydroxyl groups. 5-Aryl-8-hydroxyquinolines are synthesized by first protecting the hydroxyl as a benzyl ether, performing the Suzuki coupling on the 5-bromo derivative, and then removing the benzyl group via catalytic hydrogenation. rsc.org

These subsequent derivatizations allow for the introduction of a wide range of aryl and amino substituents, significantly expanding the chemical diversity accessible from the this compound scaffold.

Oxidative modification of the this compound core, particularly the formation of the corresponding N-oxide, is a key strategic transformation. The N-oxide functionality alters the electronic properties of the quinoline ring, activating it for different modes of reactivity, especially nucleophilic substitution at the C2 position.

The synthesis of this compound N-oxide can be readily achieved by analogy to the well-established methods for preparing 8-hydroxyquinoline N-oxide. A convenient and effective method involves the in-situ generation of peracetic acid from 30% aqueous hydrogen peroxide and glacial acetic acid. rsc.org This approach avoids the need to pre-formulate unstable peroxy acid reagents and provides the N-oxide in fair yields. rsc.org

Table 3: Representative N-Oxidation of 8-Hydroxyquinoline

| Substrate | Oxidizing System | Key Conditions | Product | Reference |

| 8-Hydroxyquinoline | H2O2 / Glacial Acetic Acid | Heating, followed by workup | 8-Hydroxyquinoline N-oxide | rsc.org |

The resulting this compound N-oxide is not just a final product but a valuable intermediate for further functionalization. The N-oxide group activates the C2 and C4 positions towards nucleophilic attack. A prominent application is the deoxygenative C2-heteroarylation of quinoline N-oxides. nih.gov This metal-free reaction allows for the efficient, step-economical introduction of various heteroaryl groups, such as N-sulfonyl-1,2,3-triazoles, at the C2 position. nih.gov This transformation proceeds under mild conditions and demonstrates the utility of N-oxide formation as a strategic step to enable C-H functionalization at positions that are otherwise difficult to access. nih.gov

Chemical Reactivity and Derivatization of 8 Benzyloxyquinoline

Deprotection Strategies for the Benzyloxy Group

The removal of the benzyl (B1604629) protecting group to unveil the 8-hydroxyquinoline (B1678124) core is a critical step in the synthesis of numerous biologically active compounds and ligands. Various methods have been developed to achieve this transformation, with the choice of reagent often depending on the presence of other functional groups within the molecule.

Catalytic hydrogenation is a widely employed and efficient method for the cleavage of the benzyl ether. This reaction, typically carried out using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere, proceeds under mild conditions and often results in high yields. juniperpublishers.comyoutube.com The process, known as hydrogenolysis, cleaves the carbon-oxygen bond of the ether, liberating the free hydroxyl group and producing toluene (B28343) as a byproduct. youtube.com For instance, 5-(1-(4-(trifluoromethyl)phenyl)-1H-tetrazol-5-yl)quinolin-8-ol was successfully synthesized from its 8-benzyloxy precursor via hydrogenation using 10% Pd/C and trifluoroacetic acid (TFA) in methanol (B129727) at 80 psi. juniperpublishers.com

Beyond catalytic hydrogenation, chemical cleavage methods offer valuable alternatives, particularly for substrates containing functional groups susceptible to reduction, such as alkenes or nitro groups. organic-chemistry.org Strong acids can cleave the ether bond, as seen in the deprotection of certain quinoline-2-carboxylates using a mixture of acetic acid and 37% hydrochloric acid under reflux. google.com Lewis acids also provide a powerful tool for debenzylation. Reagents like boron trichloride (B1173362) dimethyl sulfide (B99878) complex (BCl₃•SMe₂) in dichloromethane (B109758) have been used effectively to deprotect the benzyl group in the synthesis of quinoline-5,8-dione derivatives. nih.gov Another Lewis acid-based approach involves aluminum chloride (AlCl₃) in an inert solvent like dichloroethane. google.com

| Reagent/Catalyst | Conditions | Substrate Type | Product | Reference(s) |

| 10% Pd/C, H₂ | 80 psi, MeOH, TFA, rt, 5 h | 8-Benzyloxy-5-(tetrazolyl)quinoline | 8-Hydroxy-5-(tetrazolyl)quinoline | juniperpublishers.com |

| 10% Pd/C, H₂ | Ethanol (B145695), reflux, 1-3 h | 5-Anilino-8-benzyloxyquinoline | 5-Anilino-8-hydroxyquinoline | ias.ac.inias.ac.in |

| BCl₃•SMe₂ | CH₂Cl₂ | 7-Acetamido-2-chloro-8-benzyloxyquinoline | 7-Acetamido-2-chloro-8-hydroxyquinoline | nih.gov |

| Acetic acid / HCl | Reflux | 8-Benzyloxy-quinoline-2-carboxylate derivative | 8-Hydroxy-quinoline-2-carboxylate derivative | google.com |

| AlCl₃ | Dichloroethane, dimethylaniline, rt | 8-Benzyloxy-quinoline-2-carboxylate derivative | 8-Hydroxy-quinoline-2-carboxylate derivative | google.com |

Hydrogenation of the Quinoline (B57606) Heterocyclic Ring System

While catalytic hydrogenation is a primary method for benzyloxy group deprotection, modulating the reaction conditions can extend the reduction to the quinoline heterocyclic rings. This allows for the synthesis of 1,2,3,4-tetrahydroquinoline (B108954) derivatives, which are important scaffolds in medicinal chemistry.

The key determinant between selective debenzylation and complete ring hydrogenation is often the reaction time. ias.ac.inias.ac.in In the synthesis of novel 5-(N-substituted-anilino)-8-hydroxyquinolines, researchers observed that reducing the 8-benzyloxy precursors with 10% Pd/C and hydrogen in refluxing ethanol for 1 to 3 hours resulted in clean deprotection to yield the desired 8-hydroxyquinolines. ias.ac.inias.ac.in However, extending the reaction time to 7 hours under the same conditions led to the hydrogenation of the pyridine (B92270) ring of the quinoline system. ias.ac.inias.ac.inresearchgate.net This prolonged exposure to the catalyst and hydrogen atmosphere facilitates the reduction of the heterocyclic core, affording the corresponding 5-(N-substituted-anilino)-1,2,3,4-tetrahydroquinolin-8-ol derivatives. ias.ac.in

This dual reactivity underscores the utility of catalytic hydrogenation as a strategic tool. By simply adjusting the reaction duration, chemists can selectively access either the aromatic 8-hydroxyquinoline or its saturated tetrahydroquinoline analogue from a common 8-benzyloxyquinoline precursor.

| Substrate | Catalyst | Conditions | Reaction Time | Major Product | Reference(s) |

| 5-(N-substituted-anilino)-8-benzyloxyquinoline | 10 wt% Pd-C | H₂, ethanol, reflux | 1-3 h | 5-(N-substituted-anilino)-8-hydroxyquinoline | ias.ac.inias.ac.in |

| 5-(N-substituted-anilino)-8-benzyloxyquinoline | 10 wt% Pd-C | H₂, ethanol, reflux | 7 h | 5-(N-substituted-anilino)-1,2,3,4-tetrahydroquinolin-8-ol | ias.ac.inias.ac.inresearchgate.net |

Regioselective Functionalization at the Quinoline Core (e.g., C-3, C-5, C-7)

The this compound scaffold serves as an excellent platform for introducing functional groups at specific positions on the quinoline core. The electronic nature of the benzyloxy group and the inherent reactivity of the quinoline ring allow for regioselective substitutions, particularly at the C-3, C-5, and C-7 positions.

C-3 Functionalization: The C-3 position, while less reactive than positions in the benzene (B151609) ring, can be functionalized. A synthetic route to 3-bromo-8-benzyloxyquinoline has been developed, highlighting a strategy for C-3 substitution. google.com The process begins with the bromination of 8-nitroquinoline (B147351), where the electron-withdrawing nitro group directs the bromination to the C-3 position. Subsequent reduction of the nitro group to an amine, followed by diazotization and hydrolysis to an alcohol, and finally protection with a benzyl group, yields the target 3-bromo-8-benzyloxyquinoline. google.com

C-5 and C-7 Functionalization: The C-5 and C-7 positions are often targeted for modification. Palladium-catalyzed cross-coupling reactions are particularly effective for this purpose. The Hartwig-Buchwald amination has been successfully applied to 5-bromo-8-benzyloxyquinoline to synthesize a variety of 5-(N-substituted-anilino)-8-benzyloxyquinoline derivatives. ias.ac.inias.ac.in This reaction involves coupling the aryl bromide with various anilines using a palladium acetate (B1210297) catalyst and a suitable phosphine (B1218219) ligand. ias.ac.in

Furthermore, studies on 5,7-diiodo-8-benzyloxyquinoline have demonstrated remarkable regioselectivity in palladium-catalyzed aminocarbonylation reactions. researchgate.netuc.pt Under specific conditions (Pd(OAc)₂, PPh₃, CO), the reaction proceeds selectively at the more reactive C-5 position, yielding 5-carboxamido-7-iodo-8-benzyloxyquinolines. researchgate.netmdpi.com The C-7 iodo-substituent remains intact, serving as a handle for subsequent, orthogonal functionalization. researchgate.net This selective reactivity highlights the subtle electronic differences between the C-5 and C-7 positions, enabling a stepwise approach to building molecular complexity. In other work, 7-amino-8-hydroxyquinoline was acetylated and then benzylated to give 7-acetamido-8-benzyloxyquinoline in high yield. nih.gov

| Position | Reaction Type | Reagents/Conditions | Substrate | Product | Reference(s) |

| C-3 | Bromination | N-bromosuccinimide | 8-Nitroquinoline (precursor) | 3-Bromo-8-nitroquinoline | google.com |

| C-5 | Hartwig-Buchwald Amination | Pd(OAc)₂, Ligand, NaO-t-Bu, Aniline | 5-Bromo-8-benzyloxyquinoline | 5-(N-substituted-anilino)-8-benzyloxyquinoline | ias.ac.inias.ac.in |

| C-5 | Aminocarbonylation | Pd(OAc)₂/PPh₃, CO, Amine | 5,7-Diiodo-8-benzyloxyquinoline | 5-Carboxamido-7-iodo-8-benzyloxyquinoline | researchgate.netmdpi.com |

| C-7 | Acetamido Group Formation | 1. Ac₂O 2. BnBr, K₂CO₃ | 7-Amino-8-hydroxyquinoline (precursor) | 7-Acetamido-8-benzyloxyquinoline | nih.gov |

Coordination Chemistry and Ligand Design Incorporating 8 Benzyloxyquinoline

8-Benzyloxyquinoline as a Coordinating Ligand

This compound functions as a potent bidentate chelating agent, coordinating to metal ions through the nitrogen atom of the quinoline (B57606) ring and the etheric oxygen atom of the benzyloxy group. This action is analogous to its parent compound, 8-hydroxyquinoline (B1678124) (8-HQ), which is one of the most well-known and versatile chelators in coordination chemistry. scirp.orgnih.gov The presence of the benzyl (B1604629) group, however, introduces significant steric bulk compared to the simple hydroxyl group in 8-HQ. This steric hindrance plays a crucial role in dictating the geometry of the resulting metal complexes and modulating their binding selectivity. Current time information in Bangalore, IN.frontiersin.org

The synthesis of metal complexes involving this compound or its derivatives typically follows established coordination chemistry protocols. The general method involves reacting the ligand with a suitable metal salt (such as chlorides or acetates) in a solvent. scirp.orgscirp.org For instance, the preparation of tris-(5-amino-8-hydroxyquinoline)aluminum complexes involves first protecting the hydroxyl group of 5-bromo-8-hydroxyquinoline with a benzyloxy group. researchgate.net Similarly, this compound can be prepared from 8-hydroxyquinoline by reacting it with benzyl bromide in the presence of a base like potassium carbonate. researchgate.netescholarship.org

Once synthesized, these complexes are rigorously characterized using a suite of analytical techniques to determine their structure, composition, and properties.

Spectroscopic Methods : Infrared (IR) spectroscopy is used to confirm the coordination of the ligand to the metal ion by observing shifts in the characteristic vibrational frequencies of the C=N and C-O bonds. scirp.orgresearchgate.net UV-visible (UV-Vis) spectroscopy helps in studying the electronic transitions within the complex and can be used to determine the stoichiometry of the complex in solution. scirp.orgacs.org Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure of the complex in solution. nih.gov

Mass Spectrometry : This technique is used to confirm the molecular weight and fragmentation pattern of the synthesized complexes. lookchem.com

Elemental Analysis : Provides the empirical formula of the complex, confirming the ratio of metal to ligand. nih.gov

The chelating ability of the this compound framework has been investigated with a range of metal ions. The bidentate N,O-donor set allows for the formation of stable chelate rings with metal ions. scirp.org The stability and selectivity of this chelation are influenced by factors such as the nature of the metal ion, the pH of the solution, and the steric constraints imposed by the benzyloxy group. escholarship.org

Research has particularly highlighted its use in complexes with Europium(III) (Eu³⁺), where the bulky benzyloxy arm is instrumental in creating a specific coordination environment. Current time information in Bangalore, IN.researchgate.net This sterically demanding feature helps to control the number of binding sites available at the metal center, which is a key strategy in designing selective molecular sensors. Current time information in Bangalore, IN.researchgate.net

The binding properties with several divalent metal ions have also been studied. In a study involving a tetraazacrown ether functionalized with two 8-hydroxyquinoline sidearms (a structurally related system), the complexation with Cu²⁺, Co²⁺, Ni²⁺, Zn²⁺, Cd²⁺, and Pb²⁺ was evaluated potentiometrically, demonstrating the formation of very stable complexes. acs.org Studies on related 8-hydroxyquinoline derivatives have also explored complexation with Cu(II) and Zn(II), noting that the resulting complexes are generally neutral with a 1:2 metal-to-ligand ratio. lookchem.comresearchgate.net The stability of complexes with various metal ions often follows established trends, though it is modulated by the specific ligand architecture. lookchem.com

Interactive Data Table: Metal Ions Investigated for Chelation with this compound and Related Ligands

| Metal Ion | Finding/Application Context | Reference(s) |

|---|---|---|

| Eu³⁺ | Key component in designing sterically hindered receptors for anion sensing. | Current time information in Bangalore, IN., researchgate.net |

| Cu²⁺ | Forms stable complexes; studied in systems with related 8-HQ derivatives. | acs.org, lookchem.com |

| Co²⁺ | Forms stable complexes with related macrocyclic ligands. | acs.org |

| Ni²⁺ | Forms stable complexes with related macrocyclic ligands. | acs.org |

| Zn²⁺ | Forms stable complexes; studied in systems with related 8-HQ derivatives. | acs.org, lookchem.com |

| Cd²⁺ | Forms stable complexes with related macrocyclic ligands. | acs.org |

| Pb²⁺ | Forms stable complexes with related macrocyclic ligands. | acs.org |

| Fe³⁺ | The parent 8-HQ scaffold is a known strong chelator for Fe³⁺. | lookchem.com |

Supramolecular Architectures and Host-Guest Recognition

Supramolecular chemistry involves the design of complex chemical systems from smaller molecular components through non-covalent interactions. This compound has proven to be an excellent building block in this field, particularly for the construction of molecular receptors for anion sensing.

The rational design of synthetic receptors capable of selectively binding and sensing specific anions in aqueous solutions is a major challenge in supramolecular chemistry. Current time information in Bangalore, IN.frontiersin.org Researchers have successfully incorporated this compound into macrocyclic Eu(III) complexes to create highly selective anion receptors. Current time information in Bangalore, IN.researchgate.net In these systems, the this compound unit acts as a "pendant arm" that coordinates to the Eu(III) ion. Its significant steric bulk effectively blocks off part of the metal's coordination sphere, leaving a precisely shaped binding pocket suitable for accommodating specific guest anions. Current time information in Bangalore, IN.researchgate.net This design strategy prevents larger or differently shaped anions from binding, thereby ensuring high selectivity. Current time information in Bangalore, IN.

A significant achievement using this design principle is the selective recognition of biologically important phosphate (B84403) anions. Current time information in Bangalore, IN. The recognition of inorganic phosphate is particularly difficult due to its high energy of hydration. Current time information in Bangalore, IN.frontiersin.org However, Eu(III) receptors containing the sterically demanding this compound arm have been shown to bind and sense inorganic phosphate in water. Current time information in Bangalore, IN.frontiersin.org

Even more impressively, these receptors demonstrate a remarkable ability to selectively detect adenosine (B11128) monophosphate (AMP). Current time information in Bangalore, IN.frontiersin.org AMP is a challenging target because it is structurally very similar to the more highly charged adenosine diphosphate (B83284) (ADP) and adenosine triphosphate (ATP). Current time information in Bangalore, IN. Most molecular receptors show a binding preference for ATP or ADP due to stronger electrostatic interactions. In a notable reversal of this trend, the Eu(III)-8-benzyloxyquinoline complexes exhibit a selectivity order of AMP > ADP > ATP. Current time information in Bangalore, IN.frontiersin.org This unique selectivity is attributed to the binding pocket created by the bulky benzyloxy group, which is large enough for the monodentate binding of AMP but sterically excludes the larger, more strongly chelating ATP. Current time information in Bangalore, IN.

Interactive Data Table: Anion Selectivity of a Eu(III) Receptor with an this compound Arm

| Anion | Binding Preference | Rationale for Selectivity | Reference(s) |

|---|---|---|---|

| AMP | Highest | Steric fit in the binding pocket created by the benzyloxy group. | Current time information in Bangalore, IN., frontiersin.org |

| ADP | Intermediate | Less favorable binding compared to AMP due to size. | Current time information in Bangalore, IN., frontiersin.org |

| ATP | Lowest | Sterically excluded from the binding pocket. | Current time information in Bangalore, IN., frontiersin.org |

| Inorganic Phosphate | High | Suitable for the monodentate binding site offered by the receptor. | Current time information in Bangalore, IN., frontiersin.org |

| Bicarbonate, Lactate | No Binding | Excluded due to steric hindrance and a preference for bidentate binding. | Current time information in Bangalore, IN. |

Catalytic Applications of this compound-Derived Metal Complexes

While this compound and its derivatives are frequently used as substrates in palladium-catalyzed reactions such as aminocarbonylations and cross-couplings, the direct use of simple metal-8-benzyloxyquinoline complexes as catalysts is less commonly reported. uc.ptresearchgate.net However, the catalytic potential of the core 8-hydroxyquinoline scaffold, to which this compound is structurally analogous, is well-documented. Metal complexes containing redox-active ligands, such as 8-hydroxyquinoline derivatives, have shown activity in catalyzing oxidation reactions. mdpi.com For example, oxovanadium(V) complexes with 8-hydroxyquinoline derivatives have been described as catalysts for the oxidation of inert alkanes using hydrogen peroxide. mdpi.com This suggests that metal complexes incorporating the fundamental quinoline N,O-chelate structure possess inherent catalytic potential, an area that remains open for further exploration specifically with this compound-based systems.

Catalysis in Organic Synthesis (e.g., Chan–Lam Reactions)

While this compound itself is not a direct ligand for Chan-Lam reactions, its derivatives are instrumental as substrates in related palladium-catalyzed cross-coupling reactions, which are fundamental to modern organic synthesis. The Chan-Lam coupling typically involves a copper catalyst for the formation of a carbon-heteroatom bond between a boronic acid and an amine or alcohol. mdpi.comambeed.com The principles of ligand-metal interaction in these reactions are transferable to palladium-catalyzed processes where this compound derivatives have been successfully employed.

A notable example is the palladium-catalyzed aminocarbonylation of 5,7-diiodo-8-benzyloxyquinoline. researchgate.netunife.it In this reaction, a carboxamide group is selectively introduced at the 5-position of the quinoline ring, leaving the iodo group at the 7-position available for further functionalization. researchgate.net This transformation is achieved using an in situ generated palladium(0) catalyst from precursors like palladium(II) acetate (B1210297), with triphenylphosphine (B44618) often serving as the supporting ligand. researchgate.net The reaction proceeds under a carbon monoxide atmosphere, and various primary and secondary amines can be used as nucleophiles to form the corresponding 5-carboxamido-7-iodo-8-benzyloxyquinolines. researchgate.net

The reaction conditions, including the choice of amine, solvent, and CO pressure, can be optimized to achieve high yields and selectivity. This catalytic methodology highlights the utility of the this compound framework in building complex molecular architectures.

| Amine Nucleophile | Catalyst System | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Pyrrolidine | Pd(OAc)₂ / PPh₃ | 20 bar CO, 50 °C, 5 h | 5-(Pyrrolidine-1-carbonyl)-7-iodo-8-benzyloxyquinoline | 94 | researchgate.net |

| Piperidine | Pd(OAc)₂ / PPh₃ | 20 bar CO, 50 °C, 5 h | 5-(Piperidine-1-carbonyl)-7-iodo-8-benzyloxyquinoline | 96 | researchgate.net |

| Morpholine | Pd(OAc)₂ / PPh₃ | 20 bar CO, 50 °C, 5 h | 5-(Morpholine-1-carbonyl)-7-iodo-8-benzyloxyquinoline | 98 | researchgate.net |

| tert-Butylamine | Pd(OAc)₂ / PPh₃ | 20 bar CO, 50 °C, 5 h | N-tert-butyl-7-iodo-8-benzyloxyquinoline-5-carboxamide | 80 | researchgate.net |

Catalytic Oxidation of Organic Substrates

The quinoline scaffold is a component of various ligands used in metal-catalyzed oxidation reactions. While direct use of this compound as a ligand in the catalytic oxidation of external organic substrates is not extensively documented, its isomer, 7-benzyloxyquinoline (B143902) (7-BQ), has been identified as a substrate for oxidation by a genetically engineered enzyme, demonstrating the susceptibility of the benzyloxyquinoline structure to such transformations. acs.org

Specifically, the A245T mutant of cytochrome P450eryF (CYP107A1), a bacterial P450 enzyme, was found to effectively oxidize 7-BQ. acs.org P450 enzymes are monooxygenases that utilize an iron-heme complex to catalyze the oxidation of a wide range of organic compounds. mdpi.com The wild-type P450eryF is highly specific for its natural substrate, but the A245T mutation confers a significant gain-of-function, enabling it to oxidize other molecules like testosterone (B1683101) and 7-BQ. acs.org

The oxidation of 7-BQ by P450eryF A245T follows sigmoidal, or cooperative, steady-state kinetics, suggesting complex interactions between the substrate and the enzyme's active site. acs.org This behavior is characteristic of some mammalian P450s, making this bacterial system a useful model for studying complex enzyme kinetics. nih.gov The reaction is supported by hydrogen peroxide as the oxidant. acs.org This example of biocatalytic oxidation showcases the potential for benzyloxyquinoline derivatives to interact with metal centers in an oxidative catalytic cycle.

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Enzyme | P450eryF A245T Mutant | 50 mM Tris-HCl, pH 7.5, 200 mM KCl, 4 µM enzyme, 10 mM H₂O₂ | acs.org |

| Substrate | 7-Benzyloxyquinoline (7-BQ) | ||

| Kinetic Model | Sigmoidal (Hill Equation) | ||

| Kinetic Parameters | Vmax = 1.05 min⁻¹ S₅₀ = 10.4 µM Hill coefficient (n) = 2.0 |

Strategies for Metalloenzyme Inhibition

A primary strategy for designing metalloenzyme inhibitors involves incorporating a chemical moiety capable of strongly chelating the catalytic metal ion in the enzyme's active site. The 8-hydroxyquinoline (8-HQ) scaffold is a privileged structure for this purpose due to its ability to form stable complexes with various metal ions, including the Zn²⁺, Mg²⁺, and Fe²⁺/³⁺ ions crucial for the function of many enzymes. researchgate.net

In this context, this compound serves as a crucial synthetic intermediate or a "pro-ligand". The benzyl group acts as a protecting group for the 8-hydroxyl moiety, preventing its coordination activity during the synthesis of more complex molecules. Subsequent debenzylation, often via catalytic hydrogenation, unmasks the hydroxyl group, yielding the active 8-hydroxyquinoline derivative that can effectively chelate the target metalloenzyme's active site metal. rsc.org

This strategy has been applied to develop inhibitors for various metalloenzymes. For instance, derivatives of 8-hydroxyquinoline have been investigated as inhibitors of catechol O-methyltransferase (COMT), a magnesium-dependent enzyme involved in the metabolism of catecholamines. An X-ray co-crystal structure confirmed that the 8-hydroxyquinoline inhibitor chelates the catalytic magnesium ion through its hydroxyl oxygen and quinoline nitrogen, mimicking the binding of natural catechol substrates. Similarly, 8-hydroxyquinoline derivatives have been designed as inhibitors of matrix metalloproteinases (MMPs), which are zinc-dependent enzymes involved in tissue remodeling and diseases like cancer. The inhibition mechanism relies on the chelation of the active site zinc ion by the 8-HQ moiety, disrupting the enzyme's catalytic function.

| Enzyme Target | Inhibitor Scaffold | Key Metal Ion | Inhibition Strategy | Reference |

|---|---|---|---|---|

| Catechol O-Methyltransferase (COMT) | 7-Substituted-8-hydroxyquinolines | Mg²⁺ | Bidentate chelation of the catalytic magnesium ion by the 8-hydroxyl and quinoline nitrogen. | |

| Matrix Metalloproteinases (e.g., MMP-2, MMP-9) | 5-Substituted-8-hydroxyquinolines | Zn²⁺ | Chelation of the active site zinc ion, displacing the catalytically essential water molecule. | |

| Histone Deacetylases (HDACs) | 8-Hydroxyquinoline derivatives | Zn²⁺ | Binding to the zinc center in the active site, disrupting histone deacetylation. | nih.gov |

Applications in Materials Science and Optoelectronics

Development of 8-Benzyloxyquinoline-Based Luminescent Materials

The scaffold of this compound serves as a versatile platform for creating novel luminescent materials, particularly those that emit in the blue region of the spectrum. Through strategic design and synthesis, researchers can fine-tune the light-emitting properties of these organic molecules.

The synthesis of blue-light emitting materials often involves the use of this compound as a core structural unit. researchgate.netresearching.cn For instance, a deep-blue emitting material, 2-(8-(benzyloxy)quinolin-2-yl)-1-phenyl-1H-phenanthro[9,10-d]imidazole (QL-PPI), was designed and synthesized, incorporating the this compound core. researchgate.net The synthesis of such molecules can be achieved through various organic reactions, including the Ullmann and Suzuki coupling reactions, which allow for the introduction of different functional groups to the quinoline (B57606) core. thaiscience.info The goal is to create molecules with specific electronic and photophysical properties suitable for applications like organic light-emitting diodes (OLEDs). researching.cnthaiscience.info The general synthetic approach may involve the radical bromination of a precursor followed by a coupling reaction to attach the desired moieties to the this compound framework. thaiscience.info

Table 1: Examples of Synthesized this compound-Based Blue-Light Emitting Molecules

| Compound Name | Synthetic Method Highlight | Core Structure | Application |

| 2-(8-(benzyloxy)quinolin-2-yl)-1-phenyl-1H-phenanthro[9,10-d]imidazole (QL-PPI) | Contains 8-(Benzyloxy)quinoline core and phenanthroimidazole moiety researchgate.net | This compound, Phenanthroimidazole | Deep-blue emitting material for OLEDs researchgate.net |

| 1,4-dicarbazole-2,5-dialkoxybenzene derivatives | Ullmann coupling of a dibromo compound with carbazole (B46965) thaiscience.info | Phenylene and oligofluorenes end-capped with carbazole | Blue light-emitting hole-transporting materials thaiscience.info |

Modulating Emission Properties through Structural Modifications

The emission characteristics of this compound derivatives can be systematically altered by making specific structural changes. The introduction of different substituents at various positions on the quinoline ring allows for the tuning of the emission wavelength and quantum yield. For example, attaching electron-donating or electron-withdrawing groups can shift the emission color. Lanthanide complexes with ligands based on 2-(2′-benzoxazole)-8-hydroxyquinoline have shown that halogenation at the 5 and 7-positions of the 8-hydroxyquinoline (B1678124) group enhances lanthanide luminescence. tripod.com Similarly, adding electron-donating substituents to the benzoxazole (B165842) ring also improves the luminescent properties. tripod.com The triplet energy level of this compound is approximately 17,700 cm⁻¹, a value that is significant in the context of designing phosphorescent materials. dur.ac.uk

Fluorescent Probes for Advanced Chemical Sensing

The inherent fluorescence of this compound and its derivatives makes them excellent candidates for the development of fluorescent probes for detecting changes in the chemical environment, such as pH and the presence of metal ions.

Several 5,7-π-extended this compound derivatives have been synthesized and studied as fluorescent pH probes in non-aqueous solutions. researchgate.netrsc.org These compounds, such as 5,7-diphenyl-, 5,7-bis(biphenyl-4-yl)-, and 5,7-bis(4-dibenzothiophenyl)-8-benzyloxyquinoline, exhibit a significant red shift in their emission upon protonation. researchgate.netrsc.org This change in fluorescence color makes them suitable for sensing pH changes. The diphenyl- and bis(biphenyl)-derivatives, in particular, show promising photoluminescence quantum yields in both their neutral and protonated forms, highlighting their potential as active components in pH sensing applications. researchgate.netrsc.org

Table 2: Photophysical Properties of this compound-Based pH Probes

| Compound | State | Emission Maximum (nm) | Quantum Yield (%) |

| 5,7-diphenyl-8-benzyloxyquinoline | Neutral | - | Promising researchgate.netrsc.org |

| 5,7-diphenyl-8-benzyloxyquinoline | Protonated | Red-shifted researchgate.netrsc.org | Promising researchgate.netrsc.org |

| 5,7-bis(biphenyl-4-yl)-8-benzyloxyquinoline | Neutral | - | Promising researchgate.netrsc.org |

| 5,7-bis(biphenyl-4-yl)-8-benzyloxyquinoline | Protonated | Red-shifted researchgate.netrsc.org | Promising researchgate.netrsc.org |

| 8-benzyloxy-5,7-dibromoquinoline | Neutral | Hardly emissive researchgate.netrsc.org | - |

Construction of Metal Ion Sensors

The 8-hydroxyquinoline moiety, which can be revealed by the deprotection of the benzyloxy group, is a well-known chelator for metal ions. This property is exploited in the design of fluorescent sensors for metal ions. umons.ac.be By incorporating the this compound structure into larger molecular frameworks, such as those involving cyclen, sensors for metal ions like europium(III) can be created. dur.ac.uk The benzyloxy group can act as a sterically bulky pendant arm that influences the coordination environment of the metal ion. nih.gov For instance, coordinating an 8-(benzyloxy)quinoline pendant arm to a macrocyclic complex can limit the number of open coordination sites on a europium ion, which can be a strategy to control its sensing behavior. nih.gov

Integration into Organic Electronic Devices and Organic Light-Emitting Diodes (OLEDs)

Derivatives of this compound are key components in the fabrication of organic electronic devices, most notably OLEDs. researchgate.netpsu.edu They can function as light-emitting materials or as charge-transporting layers within the device architecture. psu.edupsu.edu

The deep-blue emitting material QL-PPI, which features an this compound core, has been used as the emitting layer in a non-doped OLED. researchgate.net This device exhibited an emission peak at 455 nm. researchgate.net Furthermore, tris-(8-hydroxyquinoline)aluminum (Alq3) and its derivatives, which can be synthesized from this compound precursors, are extensively studied as light-emitting materials in OLEDs. psu.edu The benzyloxy group serves as a protecting group for the hydroxyl function during the synthesis of the ligands, which are then complexed with aluminum. psu.edu By attaching different substituents to the 8-hydroxyquinoline ligand, the properties of the resulting aluminum complex, such as its emission wavelength and energy levels, can be modified for specific OLED applications. psu.edupsu.edu

Table 3: Performance of an OLED Incorporating an this compound Derivative

| Emitting Material | Device Structure | Emission Peak (nm) | Maximum Brightness (cd/m²) | Maximum Current Efficiency (cd/A) |

| 2-(8-(benzyloxy)quinolin-2-yl)-1-phenyl-1H-phenanthro[9,10-d]imidazole (QL-PPI) | Non-doped emitting layer | 455 researchgate.net | 250 researchgate.net | 0.47 researchgate.net |

Applications in Medicinal Chemistry and Biological Sciences

Exploration of 8-Benzyloxyquinoline Derivatives as Bioactive Agents

The inherent chemical properties of the this compound nucleus make it a valuable precursor in synthetic medicinal chemistry. researchgate.netjuniperpublishers.com By serving as a key intermediate, it has enabled the creation of diverse derivatives, which have been subsequently evaluated for a spectrum of therapeutic applications. researchgate.netnih.gov

Derivatives of the quinoline (B57606) family, particularly those related to 8-hydroxyquinoline (B1678124) (the debenzylated form of this compound), are recognized for their potential antioxidant properties. ontosight.ainih.gov The antioxidant capacity of these compounds is often evaluated by their ability to scavenge free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, and to inhibit lipid peroxidation. nih.govresearchgate.net

Research into 2-substituted-8-hydroxyquinoline derivatives, which can be conceptually linked back to this compound as a synthetic precursor, has shown that the nature of the substituent at the 2-position significantly influences antioxidant efficacy. nih.gov For instance, studies revealed that the introduction of electron-donating groups at this position tended to decrease antioxidant activities. nih.gov Conversely, specific derivatives have demonstrated superior activity in scavenging DPPH and superoxide (B77818) (O₂⁻) free radicals. nih.gov The antioxidant mechanism is believed to involve the donation of a hydrogen atom to neutralize free radicals. biorxiv.org

Table 1: Antioxidant Activity of Selected 8-Hydroxyquinoline Derivatives

| Compound Class | Assay | Finding | Reference |

| 2-Substituted-8-hydroxyquinolines | DPPH Radical Scavenging | Substitution at the 2-position influences activity; some derivatives show superior scavenging. | nih.gov |

| 2-Substituted-8-hydroxyquinolines | Superoxide Radical Scavenging | Specific derivatives demonstrated effective scavenging of O₂⁻ radicals. | nih.gov |

| 2-Substituted-8-hydroxyquinolines | Anti-Lipid Peroxidation (LPO) | Certain derivatives exhibited significant anti-LPO activity. | nih.gov |

| Various 8-hydroxyquinoline derivatives | DPPH Radical Scavenging | Generally showed lower activity (IC₅₀: 0.8–2.49 mg/mL) compared to L-ascorbic acid (IC₅₀: 0.1 mg/mL). | nih.gov |

The this compound scaffold has been implicated in the synthesis of compounds with potential anti-inflammatory effects. ontosight.ai Tetrazole derivatives, which can be synthesized from this compound intermediates, are known to possess multidimensional biological activities, including anti-inflammatory action. juniperpublishers.comjuniperpublishers.com The mechanism of anti-inflammatory action for many compounds involves the inhibition of enzymes like cyclooxygenase (COX), which are central to the inflammatory pathway. mdpi.com While direct studies on this compound itself are limited, its derivatives are part of a broader research effort into new anti-inflammatory agents. nih.gov

Quinoline derivatives are well-established for their antimicrobial properties. ontosight.ai The this compound structure has been used to generate novel compounds tested against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), a significant challenge in clinical settings. nih.govsemanticscholar.org

For example, 8-(benzyloxy)-2-methylquinoline (B1270350) has been reported to show moderate activity against Chlamydia trachomatis. More targeted research has focused on 8-hydroxyquinoline derivatives (procurable from this compound) against MRSA. One study evaluated a new 8-hydroxyquinoline derivative, PH176, against 38 clinical isolates of S. aureus. The compound demonstrated notable antibacterial activity and showed a synergistic effect when combined with the antibiotic oxacillin (B1211168) against some MRSA isolates. nih.gov The mechanism of antimicrobial action for quinoline-based compounds can involve the disruption of bacterial cell wall synthesis, interference with metabolic pathways, or inhibition of DNA gyrase. mdpi.com

Table 2: Antimicrobial Activity of Selected Quinoline Derivatives

| Compound/Derivative | Target Organism | Activity Metric (MIC) | Key Finding | Reference |

| 8-(Benzyloxy)-2-methylquinoline | Chlamydia trachomatis | Not specified | Exhibits moderate activity. | |

| 8-hydroxyquinoline derivative (PH176) | S. aureus (38 clinical isolates) | MIC₅₀: 16 µg/mL | Demonstrated promising antibacterial activity against MRSA. | nih.gov |

| 8-hydroxyquinoline derivative (PH176) | S. aureus (38 clinical isolates) | MIC₉₀: 32 µg/mL | Effective against a high percentage of tested isolates. | nih.gov |

| Fe(8-hydroxyquinoline)₃ | MRSA | Not specified | Potent antimicrobial activity, inhibits biofilm formation. | mdpi.com |

A significant application of this compound is in the synthesis of complex tetrazole analogues investigated for antihypertensive activity. researchgate.netjuniperpublishers.com In this context, 8-(benzyloxy)quinoline-5-carboxylic acid serves as a key starting material. hilarispublisher.com The synthetic strategy involves converting the carboxylic acid into an amide, followed by a cycloaddition reaction with sodium azide (B81097) to form the tetrazole ring. juniperpublishers.comjuniperpublishers.com This tetrazole ring is designed to act as a bioisostere of a carboxylic acid group, a feature common in angiotensin II receptor blockers (ARBs) like losartan. juniperpublishers.comhilarispublisher.com These drugs function by blocking AT1 and AT2 receptors, which are key regulators in the renin-angiotensin system that controls blood pressure. juniperpublishers.comhilarispublisher.com The benzyloxy group is typically removed in a later synthetic step to yield the final active compound. researchgate.netjuniperpublishers.com

The process often includes these key steps:

Formation of 8-(benzyloxy)-N-(4-(trifluoromethyl)phenyl)quinoline-5-carboxamide from 8-(benzyloxy)quinoline-5-carboxylic acid. researchgate.netjuniperpublishers.com

Conversion to a carbimidoyl chloride derivative. juniperpublishers.com

[3+2] cycloaddition with sodium azide to yield the tetrazole-quinoline structure, specifically 8-(benzyloxy)-5-(1-(4-(trifluoromethyl)phenyl)-1H-tetrazol-5-yl)quinoline. researchgate.netjuniperpublishers.com

Debenzylation to unmask the 8-hydroxyl group, which is often crucial for biological activity. researchgate.net

This compound is a pivotal intermediate in the synthesis of quinolinequinone derivatives designed as potential antitumor agents. nih.gov This research is often inspired by natural antibiotics like lavendamycin (B1674582) and streptonigrin, which possess a quinolinequinone core. nih.gov A key strategy is to develop compounds that are substrates for the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1), which is overexpressed in many cancer cell lines. nih.govmdpi.com

The synthesis of these potential agents can start from 8-hydroxy-2-methylquinoline, which is converted to 7-acetamido-8-benzyloxyquinoline. nih.gov This intermediate undergoes further reactions, including oxidation, to form the desired 7-amino- or 7-acetamidoquinoline-5,8-diones. nih.gov The cytotoxic effects of these final compounds are then evaluated against various cancer cell lines. Studies have shown that some of these quinolinequinone derivatives exhibit cytotoxicity in the high nanomolar range against cell lines like MDA-MB-468 (breast cancer). nih.gov

Table 3: Antitumor Activity of Selected Quinolinequinone Derivatives

| Compound | Cell Line | Activity Metric (IC₅₀) | Key Finding | Reference |

| Quinolinequinone derivative 11 | MDA-MB-468 | High nanomolar range | Represents a promising class of cytotoxic agents. | nih.gov |

| Quinolinequinone derivative 13 | MDA-MB-468 | High nanomolar range | Activity may be partially mediated by metal chelation. | nih.gov |

| Quinolinequinone derivative 22 | MDA-MB-468 | High nanomolar range | Demonstrates potential therapeutic value. | nih.gov |

Elucidation of Mechanisms of Biological Action and Target Interactions

The biological activities of this compound derivatives are intrinsically linked to their chemical structures and ability to interact with specific molecular targets.

Antimicrobial Mechanism: The quinoline ring is a known DNA intercalator, capable of inserting itself between the base pairs of DNA, which disrupts its structure and function, thereby inhibiting bacterial replication. Additionally, derivatives can interfere with essential bacterial metabolic pathways or disrupt cell wall synthesis. The presence of a hydroxyl group at the 8-position (often revealed after debenzylation) allows for chelation of metal ions that are essential for the survival and function of microbial enzymes.

Antihypertensive Mechanism: For tetrazole analogues derived from this compound, the mechanism is targeted inhibition of the renin-angiotensin system. juniperpublishers.com The tetrazole moiety acts as a bioisosteric replacement for a carboxylate group, enabling the molecule to bind to and block angiotensin II AT1 receptors located in tissues like vascular smooth muscle and the adrenal glands. juniperpublishers.comhilarispublisher.com This blockage prevents the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a reduction in blood pressure.

Antitumor Mechanism: The antitumor action of quinolinequinone derivatives is often based on their role as substrates for the NQO1 enzyme. nih.govmdpi.com This enzyme performs a two-electron reduction of the quinone, which can lead to several cytotoxic outcomes. The resulting hydroquinone (B1673460) can be unstable and auto-oxidize, generating reactive oxygen species (ROS) that induce oxidative stress and cell death. mdpi.com Alternatively, the hydroquinone form may act as a potent alkylating agent. This selective activation in cancer cells that overexpress NQO1 provides a targeted therapeutic approach. nih.gov Some quinoline derivatives are also known to inhibit tubulin polymerization, disrupting microtubule formation and arresting the cell cycle, which ultimately leads to apoptosis. nih.gov

General Mechanisms: The planar quinoline core is conducive to π-π stacking interactions with aromatic residues in enzyme active sites or with DNA bases. vulcanchem.com The benzyloxy group enhances lipophilicity, which can improve membrane permeability and access to intracellular targets. ontosight.aivulcanchem.com The nitrogen atom in the quinoline ring and oxygen atoms from ether or hydroxyl groups can act as hydrogen bond acceptors, facilitating specific interactions with biological receptors and enzymes. vulcanchem.compolyu.edu.hk

Structure-Activity Relationship (SAR) Studies in Drug Design

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity. unram.ac.idresearchgate.net For quinoline derivatives, QSAR models have been developed to predict their efficacy as antimalarial, anticancer, and antimicrobial agents. unram.ac.idresearchgate.netorientjchem.org

These models often use electronic and molecular descriptors, such as atomic charges on specific atoms of the quinoline ring, to build a mathematical equation that predicts biological activity. unram.ac.id For example, a QSAR study on quinolone-4(1H)-imine derivatives identified that the atomic charges at positions C8 and C10, among others, were significant for their antimalarial activity. unram.ac.id While specific QSAR models focused solely on this compound are not extensively documented, the principles derived from studies on related quinolines are applicable. orientjchem.org These models help in designing new derivatives with potentially enhanced activity by suggesting which structural modifications are likely to be beneficial. unram.ac.idresearchgate.net

Influence of Substituent Effects on Biological Efficacy

The biological and physicochemical properties of the this compound scaffold can be finely tuned by introducing different substituents at various positions on the quinoline ring. researchgate.net

Lipophilicity and Permeability: The benzyloxy group at the 8-position is inherently lipophilic, which can enhance membrane permeability and influence binding to biological targets. vulcanchem.com This is a crucial factor for drugs targeting the central nervous system or intracellular pathogens. google.com

Electronic Effects: Introducing electron-withdrawing groups (e.g., halogens like chlorine) or electron-donating groups can alter the electronic distribution of the quinoline ring system. This can affect the pKa of the quinoline nitrogen and its ability to participate in hydrogen bonding or metal chelation. researchgate.net

Steric Effects: The bulky nature of the benzyloxy group can create steric hindrance, which can be exploited for selective binding, as seen in the europium-based sensors for AMP. rsc.orgresearchgate.net Adding other substituents, such as an allyl group at the 7-position, can introduce further steric interactions and conformational flexibility, which may impact biological activity.

Solubility and Hydrogen Bonding: Adding polar groups, such as a carboxamide, can enhance water solubility and introduce hydrogen-bonding capabilities, which are important for interactions with biological macromolecules. vulcanchem.com

| Substituent | Position | Influence | Reference |

| Benzyloxy | 8 | Enhances lipophilicity and membrane permeability. | vulcanchem.com |

| Chlorine | 5 | Enhances electrophilicity, may improve target binding. | |

| Piperidine-4-carboxamide | 2 | Introduces hydrogen-bonding and flexibility. | vulcanchem.com |

| Allyl | 7 | Adds conformational flexibility and potential steric interactions. | |

| Aryl groups | 5, 7 | Tunes emission properties for fluorescent applications. | researchgate.net |

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides insight into the carbon-hydrogen framework of a molecule.

Proton NMR (¹H NMR) spectroscopy reveals the chemical environment of the hydrogen atoms within the 8-benzyloxyquinoline molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

In a typical ¹H NMR spectrum of this compound recorded in deuterated chloroform (B151607) (CDCl₃), the following characteristic signals are observed: The proton at position 2 (H-2) of the quinoline (B57606) ring resonates at approximately 8.97 ppm, appearing as a doublet. The proton at position 4 (H-4) also appears as a doublet around 8.80 ppm. The proton at H-3 gives a multiplet signal around 7.54 ppm. The protons of the benzene (B151609) ring of the benzyloxy group and the remaining quinoline protons appear as a complex multiplet in the region of 7.31-7.50 ppm. uc.pt A singlet corresponding to the methylene (B1212753) protons (-CH₂-) of the benzyloxy group is also observed. uc.pt

Table 1: ¹H NMR Chemical Shifts for this compound in CDCl₃

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-2 | 8.97 | d |

| H-4 | 8.80 | d |

| H-6 | 7.69 | s |

| Phenyl (Ph) | 7.50 | d |

| H-3 | 7.54 | dd |

| Phenyl/Quinoline | 7.31-7.38 | m |

| -CH₂- | 5.5 (approx.) | s |

Data sourced from a study on palladium-catalysed reactions. uc.pt

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. ocr.org.uk